Cas no 2411254-43-6 (2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride)

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
- 2411254-43-6
- EN300-26611694
- Z3766057193
- 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
- 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride
-
- インチ: 1S/C6H9FN4O3S/c1-9-6(12)11-3-2-10(15(7,13)14)4-5(11)8-9/h2-4H2,1H3
- InChIKey: STLWEDDUDIUKMG-UHFFFAOYSA-N
- ほほえんだ: S(N1CC2=NN(C)C(N2CC1)=O)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 236.03793950g/mol
- どういたいしつりょう: 236.03793950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 81.7Ų
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611694-0.05g |
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride |
2411254-43-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluorideに関する追加情報
Recent Advances in the Study of 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride (CAS: 2411254-43-6)
The compound 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride (CAS: 2411254-43-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify target proteins, making them valuable tools for drug discovery and proteomics research. Recent studies have explored its reactivity, selectivity, and potential as a warhead in covalent inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry investigated the kinetic and thermodynamic properties of this compound as a covalent modifier of serine hydrolases. The research demonstrated that 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride exhibits remarkable selectivity for certain enzyme subclasses, with second-order rate constants (kinact/KI) ranging from 102 to 104 M-1s-1. The study utilized mass spectrometry and X-ray crystallography to characterize the covalent adducts formed with various hydrolases, providing structural insights into the binding mode.
In parallel research, scientists have explored the application of this compound in activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2024) reported its use in mapping the reactivity landscape of the human proteome, identifying previously unknown sulfonyl fluoride-reactive residues in several disease-relevant proteins. The study employed quantitative proteomics techniques, including tandem mass tag (TMT) labeling, to measure the compound's proteome-wide reactivity patterns.
The synthetic accessibility of 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride has also been improved through recent methodological advances. A 2023 Organic Letters publication described an optimized one-pot synthesis route starting from commercially available pyrazine derivatives, achieving an overall yield of 68% with excellent purity (>98%). This development has facilitated broader accessibility of the compound for research purposes.
From a therapeutic perspective, preliminary studies have investigated the potential of this sulfonyl fluoride derivative in targeting viral proteases. Computational docking studies published in Antiviral Research (2024) suggested favorable binding interactions with the active site of SARS-CoV-2 main protease, though experimental validation is still ongoing. The compound's ability to form stable covalent complexes with catalytic residues makes it an attractive candidate for further antiviral development.
Future research directions for 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride include expanding its applications in targeted protein degradation (PROTACs), further optimization of its selectivity profile, and development of fluorescent or biotinylated derivatives for advanced proteomic studies. The compound's unique combination of reactivity and stability positions it as a valuable tool in chemical biology and drug discovery pipelines.
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